2-(cyclobutylmethoxy)-5-fluoroaniline
Description
2-(Cyclobutylmethoxy)-5-fluoroaniline is a substituted aniline derivative featuring a cyclobutylmethoxy group (-OCH₂C₄H₇) at the 2-position and a fluorine atom at the 5-position of the benzene ring. Replacing the cyclopropyl group with cyclobutyl increases the molecular formula to C₁₁H₁₄FNO (estimated MW 195.26), enhancing steric bulk and lipophilicity. Such substitutions are critical in medicinal chemistry, where cyclobutyl groups are leveraged for conformational rigidity and improved target binding .
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDVFCHGDJEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclobutylmethoxy)-5-fluoroaniline typically involves the reaction of 2-fluoroaniline with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclobutylmethoxy group to the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(cyclobutylmethoxy)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-(cyclobutylmethoxy)-5-fluoroaniline is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclobutylmethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Estimated based on cyclobutylmethoxy substitution .
Substituent Effects on Physicochemical Properties
- Cycloalkyl vs. Aromatic Substituents: The cyclobutylmethoxy group confers greater lipophilicity (logP ~2.8 estimated) compared to cyclopropylmethoxy (logP ~2.2) due to its larger hydrophobic surface area. This enhances membrane permeability but may reduce aqueous solubility . Dimethylphenoxy derivatives (e.g., 2-(2,4-Dimethylphenoxy)-5-fluoroaniline) exhibit higher aromatic bulk, favoring π-π stacking in protein binding but increasing metabolic stability challenges .
- Halogenation and Electronic Effects: 4-Bromo-5-fluoro-2-methylaniline introduces bromine, which increases molecular weight (204.04 vs. Fluorine in all analogs enhances electronegativity, stabilizing aromatic rings and modulating pKa (aniline NH₂ group pKa ~4.5–5.5) for optimized bioavailability .
Spectroscopic and Structural Insights
A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline demonstrated that substituent position significantly affects hydrogen bonding and molecular packing . For 2-(cyclobutylmethoxy)-5-fluoroaniline , the cyclobutyl group’s strained ring likely induces unique torsional angles in the alkoxy chain, altering NMR shifts (e.g., δ ~3.8–4.2 ppm for OCH₂Cyclobutyl) compared to cyclopropyl analogs .
Biological Activity
2-(Cyclobutylmethoxy)-5-fluoroaniline, with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol, is an organic compound notable for its unique structural features, including a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The synthesis of 2-(cyclobutylmethoxy)-5-fluoroaniline typically involves the reaction of 2-fluoroaniline with cyclobutylmethanol. A common synthetic route employs sodium hydride (NaH) as a base to deprotonate the alcohol, facilitating nucleophilic substitution to attach the cyclobutylmethoxy group to the aniline ring.
The biological activity of 2-(cyclobutylmethoxy)-5-fluoroaniline is largely attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways depend on the context of use; however, its interactions are thought to influence enzyme kinetics and receptor signaling pathways.
Biological Activity
Research into the biological activity of 2-(cyclobutylmethoxy)-5-fluoroaniline indicates potential applications in antimicrobial and anticancer therapies. The presence of fluorine in the structure enhances lipophilicity, which is often correlated with increased biological availability and activity against microbial strains.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Salmonella typhimurium. For instance, fluoroaryl derivatives have demonstrated effective inhibition of bacterial growth at micromolar concentrations . While specific data on 2-(cyclobutylmethoxy)-5-fluoroaniline's antimicrobial efficacy is limited, its structural analogs suggest a promising profile.
Anticancer Potential
The fluorinated aromatic compounds have been investigated for their anticancer properties. The introduction of fluorine atoms can reduce mutagenicity and carcinogenicity by stabilizing the aromatic system against enzymatic oxidation . Although direct studies on 2-(cyclobutylmethoxy)-5-fluoroaniline are scarce, it is hypothesized that similar mechanisms may apply due to its structural characteristics.
Case Studies
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Fluoroaryl-2,2′-Bichalcophene Compounds : These compounds showed significant antibacterial activity against S. aureus, with minimum inhibitory concentrations (MIC) as low as 16 µM for certain derivatives. The study highlighted the importance of fluorine substitution in enhancing antimicrobial efficacy .
Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 MA-1113 128 128 MA-1114 128 128 - Structure-Activity Relationship (SAR) : Research indicates that introducing fluorine into phenyl groups can enhance antibacterial activity, suggesting that similar modifications in compounds like 2-(cyclobutylmethoxy)-5-fluoroaniline might yield beneficial effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
